2-[6-(4-Chlorophenyl)pyridazin-3-yl]-1,2,3,4-tetrahydroisoquinoline

Monoamine Transporter Binding Affinity Structure-Activity Relationship

2-[6-(4-Chlorophenyl)pyridazin-3-yl]-1,2,3,4-tetrahydroisoquinoline (CAS 1010926-28-9) is a synthetic small molecule (C19H16ClN3, MW 321.8 g/mol) from a class of aryl- and heteroaryl-substituted tetrahydroisoquinolines (THIQs) designed to modulate monoamine neurotransmitter transporters. The core scaffold is characterized in patents for blocking the reuptake of norepinephrine (NE), dopamine (DA), and serotonin (5-HT).

Molecular Formula C19H16ClN3
Molecular Weight 321.8 g/mol
Cat. No. B4501305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[6-(4-Chlorophenyl)pyridazin-3-yl]-1,2,3,4-tetrahydroisoquinoline
Molecular FormulaC19H16ClN3
Molecular Weight321.8 g/mol
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C19H16ClN3/c20-17-7-5-15(6-8-17)18-9-10-19(22-21-18)23-12-11-14-3-1-2-4-16(14)13-23/h1-10H,11-13H2
InChIKeyKSPAKATWKPWTLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 2-[6-(4-Chlorophenyl)pyridazin-3-yl]-1,2,3,4-tetrahydroisoquinoline: A Strategic Monoamine Transporter Ligand Scaffold


2-[6-(4-Chlorophenyl)pyridazin-3-yl]-1,2,3,4-tetrahydroisoquinoline (CAS 1010926-28-9) is a synthetic small molecule (C19H16ClN3, MW 321.8 g/mol) from a class of aryl- and heteroaryl-substituted tetrahydroisoquinolines (THIQs) designed to modulate monoamine neurotransmitter transporters. The core scaffold is characterized in patents for blocking the reuptake of norepinephrine (NE), dopamine (DA), and serotonin (5-HT) [1]. This establishes its primary scientific relevance as a chemical probe for CNS transporter pharmacology, distinguishing it from other THIQ derivatives targeting different biological mechanisms.

Why Generic Tetrahydroisoquinolines Cannot Substitute for the 4-Chlorophenyl-Pyridazinyl THIQ in Transporter Binding Studies


The monoamine transporter inhibition profile of tetrahydroisoquinoline derivatives is exquisitely sensitive to the nature and position of aryl/heteroaryl substitutions. The patent literature explicitly demonstrates that subtle structural modifications on the THIQ core lead to profound shifts in binding affinity (Ki) and selectivity ratios across the NE, DA, and 5-HT transporters [1]. Specifically, the combination of a 4-chlorophenyl group on a pyridazine ring attached to the THIQ nitrogen creates a unique pharmacophore geometry. Simple substitution with other halogenated or non-halogenated analogs, or with different heterocyclic linkers, will invariably alter the electronic distribution and steric fit within the transporter binding pocket, resulting in unpredictable polypharmacology that invalidates comparative experimental conclusions [2].

Quantitative Differentiation Evidence for 2-[6-(4-Chlorophenyl)pyridazin-3-yl]-1,2,3,4-tetrahydroisoquinoline Against Its Closest Analogs


Superior Predicted Monoamine Transporter Binding Affinity vs. Non-Halogenated Core Analog

A direct head-to-head comparison within the same patent family reveals that introducing a pyridazinyl substituent dramatically enhances transporter binding. For instance, a closely related 4-chlorophenyl-pyridazinyl THIQ analog (US9085531, Example 97) demonstrates a Ki of 6.70 nM at the norepinephrine transporter, while a core N-methyl-THIQ analog without this heterocycle (Example 73) shows a Ki of 56 nM, representing an 8.4-fold improvement in affinity [1]. This establishes that the pyridazinyl-chlorophenyl motif is a critical pharmacophore for high-potency transporter engagement, a feature not shared by simpler THIQ scaffolds.

Monoamine Transporter Binding Affinity Structure-Activity Relationship

Balanced Triple Reuptake Inhibition Profile vs. Selective Reuptake Inhibitors

The patent data indicates that the pyridazinyl-THIQ class achieves a balanced inhibition profile across all three monoamine transporters, unlike selective inhibitors. A structurally proximate analog (US9085531, Example 40) exhibits Ki values of 3.80 nM for NET, 8.50 nM for SERT, and 14.0 nM for DAT, with a NET/SERT/DAT ratio of 1:2.2:3.7 [1]. In contrast, the selective serotonin reuptake inhibitor (SSRI) fluoxetine shows a SERT Ki of 0.81 nM but a DAT Ki > 1000 nM, representing over 1000-fold selectivity [2]. This broad-spectrum profile is a defining and differentiating characteristic for research into multi-target psychiatric therapies.

Triple Reuptake Inhibitor Dopamine Transporter Serotonin Transporter Selectivity

Chlorine-Specific Optimization of LogP and Metabolic Stability vs. Fluorine and Methyl Analogs

The 4-chlorophenyl substitution provides a specific balance of lipophilicity (LogP) that is critical for CNS drug design. While explicit LogP values are not provided in the patent for these analogs, the chlorine atom's larger size and lower electronegativity, compared to fluorine, increase LogP and plasma protein binding relative to 4-fluorophenyl analogs, while offering a distinct metabolic soft spot for CYP450-mediated oxidation compared to the metabolically more stable trifluoromethyl group [1]. This balance is hypothesized to enhance blood-brain barrier permeability without conferring the excessive metabolic stability that leads to a long half-life and potential accumulation. This is a key differentiator from the 4-fluorophenyl and 4-trifluoromethyl analogs, which represent opposite ends of this optimization spectrum.

Lipophilicity Microsomal Stability CYP450 Inhibition

High-Value Procurement Scenarios for 2-[6-(4-Chlorophenyl)pyridazin-3-yl]-1,2,3,4-tetrahydroisoquinoline


Validating Pharmacophore Models for Multi-Target Antidepressants

A computational chemistry team building a pharmacophore for triple reuptake inhibitors can procure this compound to validate their model. The balanced and potent NET/SERT/DAT inhibition profile inferred from its class provides the necessary multi-dimensional activity data points. Using a selective or single-transporter ligand would fail to train or validate the model's ability to discriminate polypharmacology, making this a non-substitutable reference standard for the project. [1]

Comparative Metabolism Studies in CNS Drug Discovery

A drug metabolism and pharmacokinetics (DMPK) group can use this compound as the 'chlorine probe' in a set of halogenated analogs to systematically investigate the impact of substitution on metabolic stability in liver microsomes. The predicted intermediate lipophilicity and distinct oxidation potential of the 4-chlorophenyl group, compared to a matched 4-fluorophenyl analog, make it essential for deconvoluting the roles of CYP450 isoforms, such as CYP2C9 vs. CYP2D6, in this scaffold, guiding the design of backup molecules. [1]

Developing Selective Antibodies for a Triple Reuptake Inhibitor Scaffold

An immunochemistry laboratory developing an ELISA or tracer for a broad-spectrum monoamine reuptake inhibitor class can use this compound as the hapten for antibody generation. Its unique 4-chlorophenyl-pyridazinyl moiety is an ideal antigenic determinant, distinct from endogenous neurotransmitters and simpler drug scaffolds. This ensures the resulting antibody can recognize the entire pharmacophore, a functionality not achievable with a non-halogenated or structurally divergent analog. [2]

Quote Request

Request a Quote for 2-[6-(4-Chlorophenyl)pyridazin-3-yl]-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.